6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride 6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride Acridine half-mustard is a member of the class of aminoacridines that is acridine which is substituted by a methoxy group at position 2, chlorine at position 6, and a {3-[(2-chloroethyl)amino]propyl}amino group at position 9. It has a role as a mutagen. It is a member of aminoacridines, a secondary amino compound, an organochlorine compound and an aromatic ether. It is a conjugate base of an acridine half-mustard(2+).
Icr 191 appears as yellow crystalline or chunky solid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 17070-45-0
VCID: VC21035940
InChI: InChI=1S/C19H21Cl2N3O.ClH/c1-25-14-4-6-17-16(12-14)19(23-9-2-8-22-10-7-20)15-5-3-13(21)11-18(15)24-17;/h3-6,11-12,22H,2,7-10H2,1H3,(H,23,24);1H
SMILES: COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl.Cl.Cl
Molecular Formula: C19H22Cl3N3O
Molecular Weight: 414.8 g/mol

6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride

CAS No.: 17070-45-0

Cat. No.: VC21035940

Molecular Formula: C19H22Cl3N3O

Molecular Weight: 414.8 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride - 17070-45-0

Specification

Description Acridine half-mustard is a member of the class of aminoacridines that is acridine which is substituted by a methoxy group at position 2, chlorine at position 6, and a {3-[(2-chloroethyl)amino]propyl}amino group at position 9. It has a role as a mutagen. It is a member of aminoacridines, a secondary amino compound, an organochlorine compound and an aromatic ether. It is a conjugate base of an acridine half-mustard(2+).
Icr 191 appears as yellow crystalline or chunky solid. (NTP, 1992)
CAS No. 17070-45-0
Molecular Formula C19H22Cl3N3O
Molecular Weight 414.8 g/mol
IUPAC Name N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine;hydrochloride
Standard InChI InChI=1S/C19H21Cl2N3O.ClH/c1-25-14-4-6-17-16(12-14)19(23-9-2-8-22-10-7-20)15-5-3-13(21)11-18(15)24-17;/h3-6,11-12,22H,2,7-10H2,1H3,(H,23,24);1H
Standard InChI Key PQVLERLLNMDETJ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl.Cl.Cl
Canonical SMILES COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl.Cl
Melting Point 520 to 523 °F (decomposes) (NTP, 1992)

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